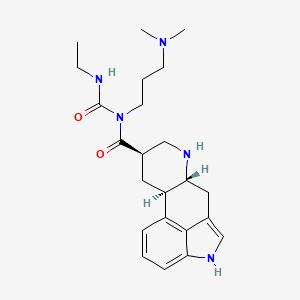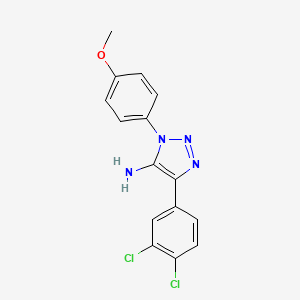
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine
Overview
Description
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine is a synthetic organic compound belonging to the triazole class. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloroaniline with 4-methoxybenzyl azide in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents, leading to various reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its triazole core, which is known for pharmacological activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-3-phenyltriazol-4-amine: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.
5-(4-Methoxyphenyl)-3-phenyltriazol-4-amine: Lacks the dichloro substitution, potentially altering its properties.
5-Phenyl-3-(4-methoxyphenyl)triazol-4-amine: Lacks both the dichloro and methoxy groups, serving as a simpler analog.
Uniqueness
The presence of both dichloro and methoxy groups in 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine makes it unique, potentially enhancing its biological activity and chemical stability compared to its analogs.
Properties
Molecular Formula |
C15H12Cl2N4O |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine |
InChI |
InChI=1S/C15H12Cl2N4O/c1-22-11-5-3-10(4-6-11)21-15(18)14(19-20-21)9-2-7-12(16)13(17)8-9/h2-8H,18H2,1H3 |
InChI Key |
FIYUJUMRDKTMKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
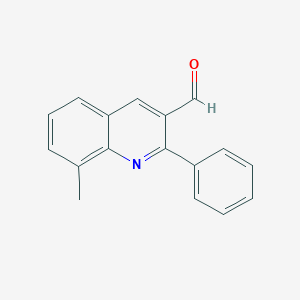
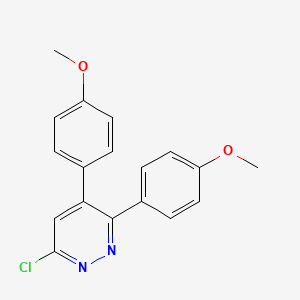
![(2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B8369853.png)
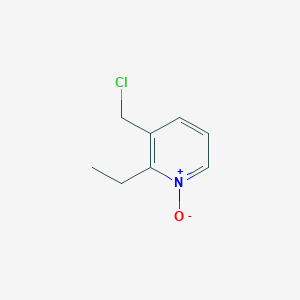
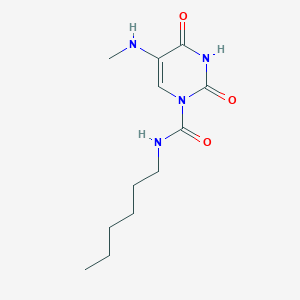
![ethyl 10-oxo-3,10-dihydro-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8369874.png)
![Ethyl 3-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)-1,2,4-oxadiazole-5-carboxylate](/img/structure/B8369875.png)
![3,5-Dinitro-4-[bis(2-chloroethyl)amino]benzamide](/img/structure/B8369877.png)
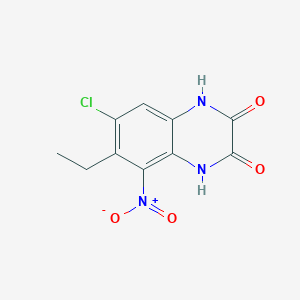
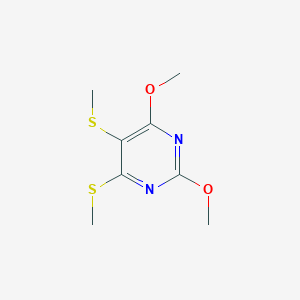

![2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B8369906.png)
